molecular formula C19H12N2O3 B5122581 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide

3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide

Cat. No. B5122581
M. Wt: 316.3 g/mol
InChI Key: NKOZTLOTKACYIT-UHFFFAOYSA-N
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Description

3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide, also known as PBD-1, is a synthetic compound that has been studied for its potential applications in cancer treatment. PBD-1 belongs to a class of compounds called pyrrolobenzodiazepines (PBDs), which are known for their ability to bind to DNA and disrupt its function.

Scientific Research Applications

3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide has been studied for its potential applications in cancer treatment. It has been shown to have potent anti-tumor activity in preclinical studies, and it has been tested in clinical trials as a treatment for various types of cancer, including leukemia, lymphoma, and solid tumors. 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.

Mechanism of Action

The mechanism of action of 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide involves its ability to bind to DNA and disrupt its function. 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide binds to the minor groove of DNA and forms covalent bonds with the guanine base. This results in the formation of DNA adducts, which can lead to DNA damage and cell death. 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide has been shown to be highly selective for tumor cells, which makes it a promising candidate for cancer treatment.
Biochemical and Physiological Effects
3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide has been shown to have potent anti-tumor activity in preclinical studies. It has been tested in clinical trials as a treatment for various types of cancer, including leukemia, lymphoma, and solid tumors. 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. In addition, 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide has been shown to have minimal toxicity in normal cells, which makes it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide is its potent anti-tumor activity in preclinical studies. It has also been shown to have minimal toxicity in normal cells, which makes it a promising candidate for cancer treatment. However, one limitation of 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide is its complex synthesis method, which requires expertise in organic chemistry. In addition, 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide has been shown to be highly selective for tumor cells, which may limit its effectiveness in certain types of cancer.

Future Directions

There are several future directions for the use of 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide in cancer research. One direction is to further study its mechanism of action and identify the specific DNA adducts that it forms. This could lead to the development of more potent PBDs that are selective for specific types of cancer. Another direction is to study the use of 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide in combination with other cancer treatments, such as immunotherapy. This could lead to the development of more effective cancer treatments that target multiple pathways. Finally, the use of 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide in personalized medicine could be explored, where the compound is used to target specific mutations in individual patients.

Synthesis Methods

The synthesis of 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide is a complex process that involves several steps. The first step involves the synthesis of a pyrrole-2-carboxylic acid derivative, which is then converted into a pyrrolobenzodiazepine intermediate. The intermediate is then reacted with a pyridine derivative to form the final product, 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide. The synthesis of 3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide is a challenging process and requires expertise in organic chemistry.

properties

IUPAC Name

3-oxo-N-pyridin-4-ylbenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O3/c22-18(21-13-7-9-20-10-8-13)16-11-15-14-4-2-1-3-12(14)5-6-17(15)24-19(16)23/h1-11H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOZTLOTKACYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-oxo-N-(pyridin-4-yl)-3H-benzo[f]chromene-2-carboxamide

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